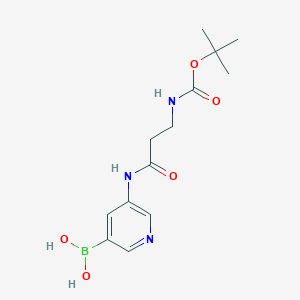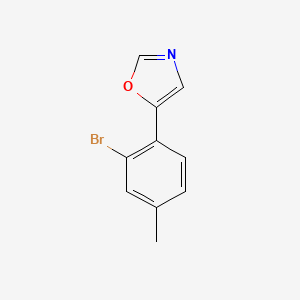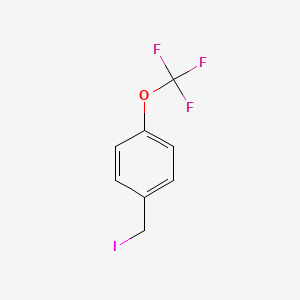
tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with the molecular formula C9H18N2O3. It is a derivative of tetrahydropyran and contains a tert-butyl group, an amino group, and a carbamate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
The synthesis of tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate typically involves the protection of the amino group and the formation of the carbamate group. One common synthetic route includes the reaction of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to improve efficiency and yield .
Análisis De Reacciones Químicas
tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and manganese dioxide.
Reduction: Reduction reactions can convert the carbamate group to an amine. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds. Reagents like alkyl halides are commonly used in these reactions.
Aplicaciones Científicas De Investigación
tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The amino group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate: This compound has a similar structure but contains a tetrahydrofuran ring instead of a tetrahydropyran ring. The difference in ring structure can affect the compound’s reactivity and biological activity.
tert-Butyl ((3R,4S)-4-aminocyclohexyl)carbamate: This compound contains a cyclohexane ring, which provides different steric and electronic properties compared to the tetrahydropyran ring.
tert-Butyl ((3R,4S)-4-aminopiperidin-3-yl)carbamate: This compound contains a piperidine ring, which can influence the compound’s pharmacokinetic properties and interaction with biological targets.
Propiedades
IUPAC Name |
tert-butyl N-[(3R,4S)-4-aminooxan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEECMUCDEXAFQK-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCC[C@@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














